2,5-Dibromothiazolo[5,4-d]thiazole 2,5-Dibromothiazolo[5,4-d]thiazole
Brand Name: Vulcanchem
CAS No.: 1040390-19-9
VCID: VC8197237
InChI: InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1
SMILES: C12=C(N=C(S1)Br)SC(=N2)Br
Molecular Formula: C4Br2N2S2
Molecular Weight: 300 g/mol

2,5-Dibromothiazolo[5,4-d]thiazole

CAS No.: 1040390-19-9

Cat. No.: VC8197237

Molecular Formula: C4Br2N2S2

Molecular Weight: 300 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromothiazolo[5,4-d]thiazole - 1040390-19-9

Specification

CAS No. 1040390-19-9
Molecular Formula C4Br2N2S2
Molecular Weight 300 g/mol
IUPAC Name 2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole
Standard InChI InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1
Standard InChI Key MSUPZGGVRIRXAI-UHFFFAOYSA-N
SMILES C12=C(N=C(S1)Br)SC(=N2)Br
Canonical SMILES C12=C(N=C(S1)Br)SC(=N2)Br

Introduction

Structural Characteristics and Molecular Configuration

The thiazolo[5,4-d]thiazole core consists of two fused thiazole rings, creating a planar, conjugated system. Bromination at the 2- and 5-positions introduces steric and electronic modifications while preserving the compound’s rigidity . X-ray diffraction studies reveal bond lengths of 1.73A˚1.73 \, \text{Å} for C-Br and 1.66A˚1.66 \, \text{Å} for C-S, with interplanar spacings of 3.45A˚3.45 \, \text{Å} in the solid state, indicative of strong π-stacking interactions . The dihedral angle between the two thiazole rings is less than 11^\circ, underscoring the system’s planarity .

Table 1: Key Structural Parameters of 2,5-Dibromothiazolo[5,4-d]thiazole

ParameterValue
C-Br Bond Length1.73A˚1.73 \, \text{Å}
C-S Bond Length1.66A˚1.66 \, \text{Å}
Interplanar π-Stacking3.45A˚3.45 \, \text{Å}
Dihedral Angle<1<1^\circ

The electron-deficient nature of the thiazolo[5,4-d]thiazole system arises from the electron-withdrawing effects of the sulfur and nitrogen atoms, which polarize the π-electron cloud . This property renders the compound resistant to electrophilic aromatic substitution but amenable to halogenation under specific catalytic conditions .

Synthesis and Halogenation Mechanisms

The synthesis of 2,5-dibromothiazolo[5,4-d]thiazole involves direct bromination of the parent heterocycle using N\text{N}-bromopyridine as an electrophilic agent . Theoretical studies at the MP2/6-31+G(d)\text{MP2/6-31+G(d)} and B3LYP/6-31+G(d)\text{B3LYP/6-31+G(d)} levels suggest that the reaction proceeds via a direct C-halogenation mechanism rather than intermediate N-halogenation or cyclic halonium ion pathways . The first bromination at the 2-position slightly enhances the reactivity of the 5-position due to inductive effects, enabling sequential substitution .

Table 2: Optimized Synthesis Conditions

ParameterCondition
CatalystPyridine
Temperature80C80^\circ \text{C}
Reaction Time12–24 hours
Yield60–75%

Alternative eco-friendly methods using deep eutectic solvents (e.g., L-proline:glycerol mixtures) have been explored for related thiazolo[5,4-d]thiazole derivatives, though yields for the dibromo variant remain higher under traditional conditions .

Physicochemical Properties and Stability

2,5-Dibromothiazolo[5,4-d]thiazole exhibits limited solubility in polar solvents such as water (<0.1mg/mL<0.1 \, \text{mg/mL}) but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its thermal stability is notable, with decomposition temperatures exceeding 250C250^\circ \text{C}, as determined by thermogravimetric analysis (TGA). The compound’s oxidative stability stems from its electron-deficient aromatic system, which resists electrophilic attack and degradation under ambient conditions .

Applications in Materials Science and Electronics

The planar structure and π-conjugation of 2,5-dibromothiazolo[5,4-d]thiazole make it a candidate for organic semiconductors. Its electron-deficient nature facilitates charge transport in thin-film transistors, with hole mobilities of up to 0.1cm2/V\cdotps0.1 \, \text{cm}^2/\text{V·s} reported for related derivatives . In organic photovoltaics (OPVs), the compound serves as an electron-accepting moiety in donor-acceptor copolymers, contributing to power conversion efficiencies (PCEs) of 6–8% in prototype devices .

Table 3: Electronic Properties of Thiazolo[5,4-d]thiazole Derivatives

PropertyValue
Bandgap2.12.3eV2.1–2.3 \, \text{eV}
Hole Mobility0.1cm2/V\cdotps0.1 \, \text{cm}^2/\text{V·s}
Oxidation Potential+1.2V vs. SCE+1.2 \, \text{V vs. SCE}

Future Research Directions

  • Synthetic Optimization: Developing solvent-free or catalytic halogenation protocols to improve yields and reduce waste .

  • Computational Design: Using density functional theory (DFT) to predict reactivity and guide the synthesis of novel derivatives .

  • Biological Screening: Evaluating the compound’s pharmacokinetic and toxicological profiles for therapeutic potential.

  • Materials Engineering: Incorporating 2,5-dibromothiazolo[5,4-d]thiazole into perovskite solar cells or flexible electronics .

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